molecular formula C14H16O5 B12840191 (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

Cat. No.: B12840191
M. Wt: 264.27 g/mol
InChI Key: HQTCRHINASMQOA-UQPQVDFHSA-N
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Description

(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[54002,4]undecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Methoxy and phenyl groups are introduced through substitution reactions.

    Purification: The final compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[54002,4]undecane is unique due to its specific tricyclic structure and the presence of both methoxy and phenyl groups

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane

InChI

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3/t9-,10-,11-,12-,13-,14+/m1/s1

InChI Key

HQTCRHINASMQOA-UQPQVDFHSA-N

Isomeric SMILES

CO[C@@H]1[C@H]2[C@H](O2)[C@H]3[C@H](O1)CO[C@H](O3)C4=CC=CC=C4

Canonical SMILES

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4

Origin of Product

United States

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